3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole
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Overview
Description
3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole is a complex organic compound that features a unique combination of a dioxepin ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of high-pressure reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-7-methoxy-6-propyl-chromen-4-one
- 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones
Uniqueness
3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole is unique due to its combination of a dioxepin ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H11F3N2O2 |
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Molecular Weight |
284.23 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)12-7-9(17-18-12)8-2-3-10-11(6-8)20-5-1-4-19-10/h2-3,6-7H,1,4-5H2,(H,17,18) |
InChI Key |
OQGSUJUMLITWKR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=NNC(=C3)C(F)(F)F)OC1 |
Origin of Product |
United States |
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